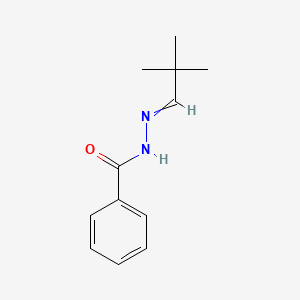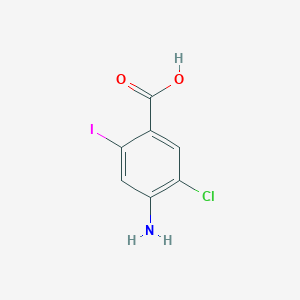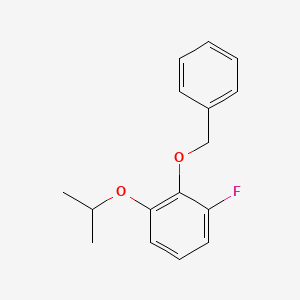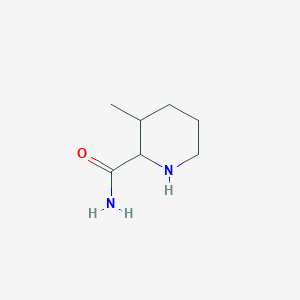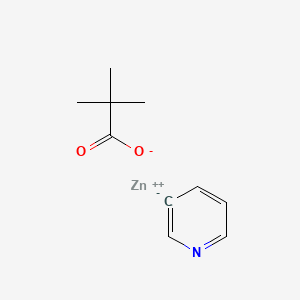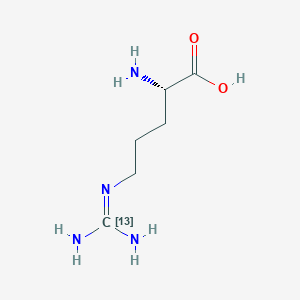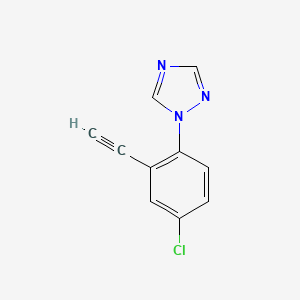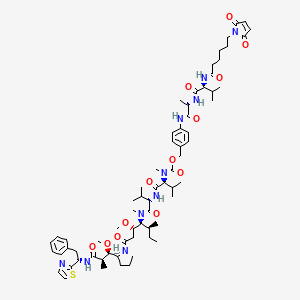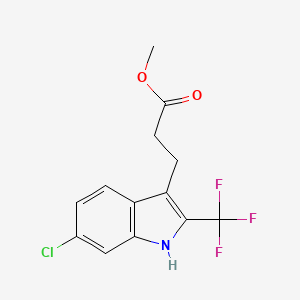![molecular formula C29H26NP B14771138 (S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)
(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is a chiral phosphine ligand known for its unique structural properties and applications in asymmetric catalysis. This compound is characterized by its spirobi[inden] backbone, which imparts significant steric and electronic effects, making it a valuable tool in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine typically involves the following steps:
Formation of the Spirobi[inden] Core: The spirobi[inden] core is synthesized through a series of cyclization reactions starting from suitable precursors such as indene derivatives.
Introduction of the Phosphine Group: The diphenylphosphino group is introduced via a phosphination reaction, often using chlorodiphenylphosphine as the phosphine source.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of (S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient chiral resolution methods to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often serving as a ligand in catalytic hydrogenation processes.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Catalysts like palladium or rhodium complexes are employed in reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Reduced organic substrates, often with high enantioselectivity.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of chiral drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials, particularly in processes requiring high enantioselectivity.
Mechanism of Action
The mechanism of action of (S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine involves its role as a chiral ligand in catalytic processes. The compound coordinates to metal centers, forming chiral metal complexes that facilitate enantioselective transformations. The spirobi[inden] backbone provides steric hindrance and electronic effects that enhance the selectivity and efficiency of the catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Known for its versatility in coordination chemistry and catalysis.
Bis(diphenylphosphino)ethane (dppe): Commonly used in transition metal-catalyzed reactions.
Uniqueness
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is unique due to its spirobi[inden] backbone, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
Properties
Molecular Formula |
C29H26NP |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(3S)-4'-diphenylphosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C29H26NP/c30-25-15-7-9-21-17-19-29(27(21)25)20-18-22-10-8-16-26(28(22)29)31(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-16H,17-20,30H2/t29-/m0/s1 |
InChI Key |
ZZQZGZFQMQRPST-LJAQVGFWSA-N |
Isomeric SMILES |
C1C[C@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6N |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



